

"synthesis and characterization of 4-Aminobenzo[d]oxazol-2(3H)-one"

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Compound of Interest

Compound Name: 4-Aminobenzo[d]oxazol-2(3H)-one

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An In-depth Technical Guide to the Synthesis and Characterization of **4-Aminobenzo[d]oxazol-2(3H)-one**

Abstract

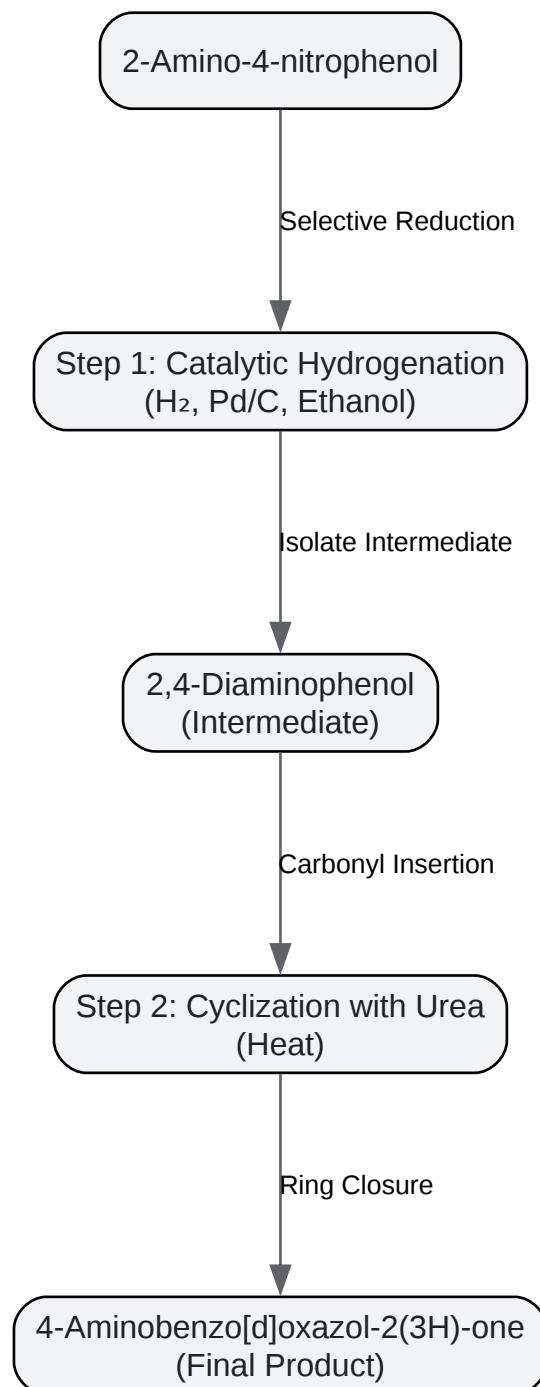
The benzo[d]oxazol-2(3H)-one moiety is a cornerstone scaffold in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.^{[1][2]} Its rigid, planar structure and hydrogen bonding capabilities make it an ideal platform for designing targeted therapeutics, particularly kinase inhibitors.^{[3][4]} This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, **4-Aminobenzo[d]oxazol-2(3H)-one**. This compound serves as a critical building block, with its 4-amino group providing a versatile chemical handle for the development of novel molecular entities. We will delve into the causal reasoning behind the chosen synthetic strategy, present detailed experimental protocols, and outline a self-validating system of analytical characterization to ensure the production of a high-purity, well-defined final product.

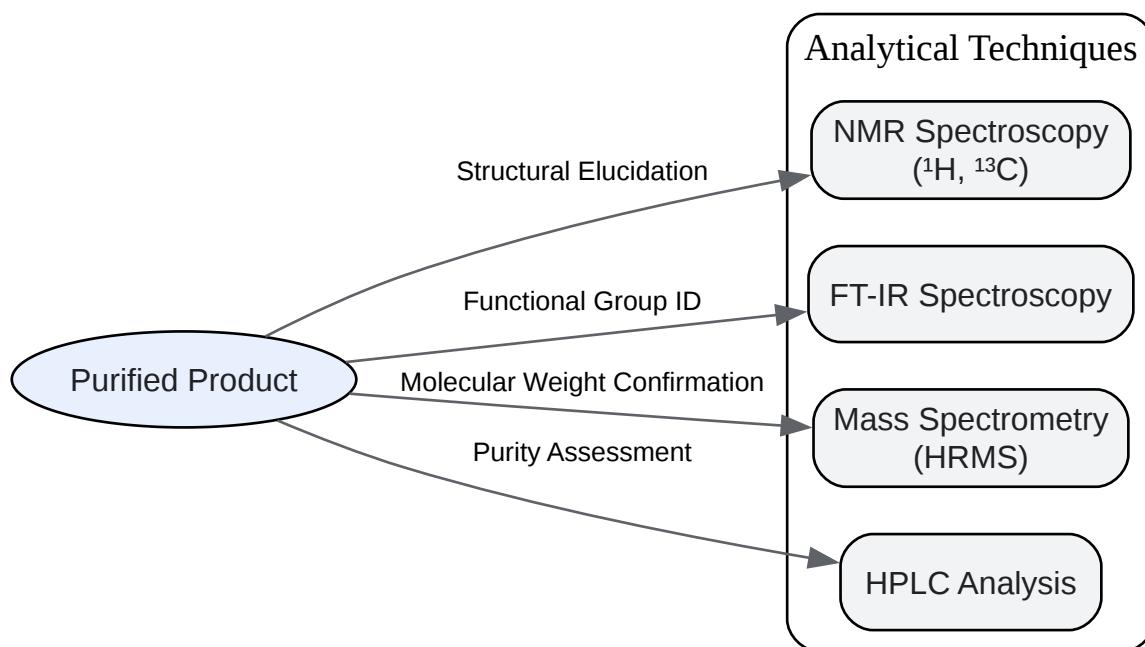
Strategic Approach to Synthesis

A robust and efficient synthesis is paramount for producing key intermediates like **4-Aminobenzo[d]oxazol-2(3H)-one**. The chosen strategy prioritizes commercially available starting materials, high-yielding transformations, and operational simplicity. The retrosynthetic analysis points to a logical disconnection at the cyclic carbamate, leading back to a 2,4-disubstituted aminophenol precursor.

The forward synthesis is therefore designed as a two-step process:

- Selective Reduction: The synthesis commences with the selective reduction of the nitro group of 2-amino-4-nitrophenol. This precursor is strategically chosen because the two different nitrogen functionalities allow for chemoselective transformation. Catalytic hydrogenation is selected for its high efficiency, clean reaction profile, and ease of product isolation.
- Intramolecular Cyclization: The resulting 2,4-diaminophenol is then cyclized using a carbonylating agent. Urea is the reagent of choice due to its low cost, low toxicity, and ease of handling compared to phosgene or its equivalents. The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto an in-situ formed isocyanate intermediate, yielding the stable benzoxazolone ring system.



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